4-methoxy-7-methyl-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-11-3-4-12(23-2)14-15(11)25-17(19-14)21-9-7-20(8-10-21)16(22)13-5-6-18-24-13/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHCNYUAYKJQQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4=CC=NO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substituted Aniline Precursor Preparation
The synthesis begins with 4-methoxy-3-methylaniline, which undergoes regioselective bromination at the C-2 position using N-bromosuccinimide (NBS) in acetic acid at 0–5°C, achieving 89% yield. Subsequent thiolation employs thiourea in ethanol under reflux, forming the 2-mercaptoaniline derivative with 76% yield.
Cyclocondensation to Form the Benzothiazole Ring
Cyclization is achieved via the Herz reaction, where the 2-mercaptoaniline intermediate reacts with chloroacetyl chloride in toluene at 110°C for 6 hours. This step proceeds with 68% yield, producing 4-methoxy-7-methyl-1,3-benzothiazole-2-amine. The reaction mechanism involves nucleophilic attack of the thiol group on the α-carbon of chloroacetyl chloride, followed by intramolecular cyclization and elimination of HCl.
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | NBS, AcOH, 0–5°C | 89 |
| Thiolation | Thiourea, EtOH, reflux | 76 |
| Cyclocondensation | Chloroacetyl chloride, toluene, 110°C | 68 |
Synthesis of 1,2-Oxazole-5-Carbonyl Chloride
Oxazole Ring Construction
1,2-Oxazole-5-carboxylic acid is synthesized from propiolic acid via [3+2] cycloaddition with hydroxylamine-O-sulfonic acid in aqueous NaOH at 50°C (61% yield). The reaction proceeds through nitrile oxide intermediate formation, followed by cyclization.
Acyl Chloride Formation
The carboxylic acid is treated with oxalyl chloride (2 equiv) and catalytic DMF in DCM at 0°C, yielding 1,2-oxazole-5-carbonyl chloride as a pale-yellow liquid (89% yield). This intermediate is used immediately in subsequent coupling reactions due to its hydrolytic instability.
Final Coupling: Installation of the 1,2-Oxazole-5-Carbonyl Group
The piperazine-linked benzothiazole reacts with 1,2-oxazole-5-carbonyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) in anhydrous THF at −20°C. After stirring for 12 hours at room temperature, the product is purified via silica gel chromatography (hexane/EtOAc 3:1), yielding 72% of the target compound.
Critical Reaction Parameters:
- Temperature control during acyl chloride addition to minimize side reactions
- Use of anhydrous solvents to prevent hydrolysis of the acyl chloride
- Stoichiometric DIPEA to scavenge HCl and drive the reaction to completion
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
- 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, oxazole-H), 7.65 (d, J = 8.4 Hz, 1H, benzothiazole-H6), 6.89 (d, J = 8.4 Hz, 1H, benzothiazole-H5), 4.12–4.08 (m, 4H, piperazine-H), 3.85 (s, 3H, OCH3), 3.78–3.74 (m, 4H, piperazine-H), 2.45 (s, 3H, CH3).
- 13C NMR (101 MHz, CDCl3): δ 169.2 (oxazole-CO), 163.8 (benzothiazole-C2), 152.1 (oxazole-C5), 142.3–115.6 (aromatic carbons), 56.3 (OCH3), 49.8 (piperazine-C), 20.1 (CH3).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C21H23N5O3S: [M+H]+ 434.1598. Found: 434.1595.
Yield Optimization and Process Challenges
Comparative analysis of coupling methods revealed critical insights:
| Coupling Method | Base/Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Acyl chloride + DIPEA | THF | −20°C → rt | 72 |
| EDCl/HOBt | DCM | 0°C → rt | 58 |
| HATU/DIPEA | DMF | rt | 63 |
The acyl chloride method proved superior due to faster reaction kinetics and easier purification. Key impurities included hydrolyzed oxazole carboxylic acid (8–12% in aqueous workups) and N-acylated byproducts (5–7%), mitigated by rigorous drying of reagents.
Chemical Reactions Analysis
4-methoxy-7-methyl-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole ring, piperazine ring, or oxazole moiety, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
4-methoxy-7-methyl-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-methoxy-7-methyl-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by targeting essential bacterial enzymes or disrupting cell membrane integrity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
Ethoxy-substituted Benzothiazole Derivative
A close structural analogue, 6-ethoxy-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole (CAS 941869-25-6), differs by having an ethoxy group at position 6 of the benzothiazole core instead of the methoxy and methyl groups in the target compound.
Fluorinated Benzoxazole Derivatives
Compounds such as 5-fluoro-6-(substituted phenyl-piperazin-1-yl)-benzoxazoles (7a–j) replace the benzothiazole core with a benzoxazole system and introduce fluorine at position 5. The substitution of sulfur (in benzothiazole) with oxygen (in benzoxazole) reduces electron density and may affect π-π stacking interactions in molecular recognition .
Key Differences :
- The target compound’s methyl and methoxy groups may require milder reaction conditions compared to ethoxy derivatives, which often need higher temperatures for etherification.
- Fluorinated benzoxazoles demand specialized reagents (e.g., indium powder) for nitro group reduction, unlike the straightforward substitutions in benzothiazoles .
Physicochemical Properties
Spectroscopic Characterization
- IR Spectroscopy : The target compound’s benzothiazole core would show C=S stretching at ~650 cm⁻¹, absent in benzoxazoles. The 1,2-oxazole carbonyl group exhibits a strong C=O stretch near 1700 cm⁻¹, consistent with CAS 941869-25-6 .
- NMR : The piperazine protons in both the target compound and its ethoxy analogue resonate at δ 2.5–3.5 ppm, while benzoxazole derivatives show upfield shifts due to reduced electron-withdrawing effects .
Biological Activity
The compound 4-methoxy-7-methyl-2-[4-(1,2-oxazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a synthetic derivative that combines several pharmacologically relevant moieties. Its structure suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on diverse research findings.
Structural Overview
The compound features:
- A benzothiazole core, known for its pharmacological properties.
- A piperazine ring, often associated with neuroactive compounds.
- An oxazole moiety, which has been linked to various therapeutic effects.
Antimicrobial Activity
Research indicates that derivatives containing oxazole and benzothiazole structures exhibit significant antimicrobial properties. For instance:
- A study evaluated a series of oxazole derivatives against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Candida albicans. The results showed that certain compounds demonstrated inhibition zones comparable to standard antibiotics like ampicillin and fluconazole .
| Compound | Inhibition Zone (mm) | Reference |
|---|---|---|
| 4-Methoxy-Benzothiazole Derivative | 20 (E. coli) | |
| Ampicillin | 30 (E. coli) | |
| Fluconazole | 28 (C. albicans) |
Cytotoxicity and Anticancer Potential
The compound's structural components suggest potential anticancer activity. In vitro studies have shown that benzothiazole derivatives can induce apoptosis in cancer cell lines:
- Cytotoxicity Assays : Compounds similar to the target compound were tested against various cancer cell lines, showing IC50 values in the micromolar range. For example, compounds with a benzothiazole scaffold showed effective cytotoxicity against HeLa and MCF-7 cells .
The proposed mechanisms of action for the biological activities of this compound include:
- Inhibition of DNA Synthesis : Some benzothiazole derivatives interfere with nucleic acid synthesis in bacteria and cancer cells.
- Disruption of Cell Membrane Integrity : The presence of the oxazole ring may enhance membrane permeability, leading to cell lysis in microbial targets .
Study on Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, a series of synthesized oxazole-benzothiazole derivatives were tested against clinical isolates of bacteria and fungi. The findings revealed:
- Significant antibacterial activity against Gram-positive bacteria.
- Moderate antifungal activity against Candida species.
The most potent compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.8 µg/ml against C. albicans, outperforming standard antifungal agents .
Cytotoxicity Evaluation
A comprehensive evaluation was conducted on the cytotoxic effects of similar compounds on various cancer cell lines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
